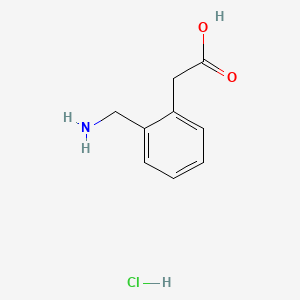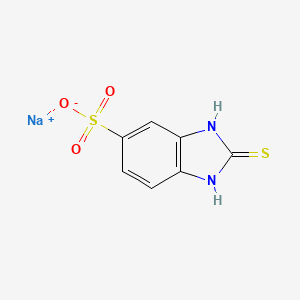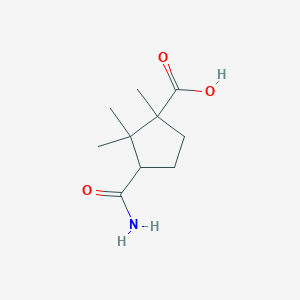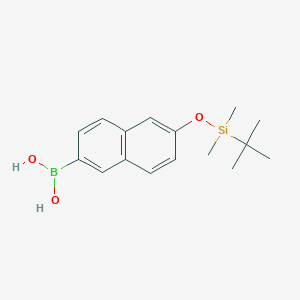
2-(Aminomethyl)phenylacetic acid hydrochloride
説明
2-(Aminomethyl)phenylacetic acid hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the context of producing N-protected amino acids, which are crucial for peptide synthesis and drug development. The amino group of this compound can be protected to enhance its reactivity and selectivity in subsequent chemical reactions .
Synthesis Analysis
The synthesis of derivatives of 2-(Aminomethyl)phenylacetic acid involves several steps, including protection of the amino group. One method involves the use of tert-butyloxycarbonyl (BOC) group for protection via condensation in a mixed solvent system. This process has been optimized to achieve a yield of up to 88.1% . Another approach for synthesizing related compounds includes a sequence of reactions such as amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, leading to an overall yield of 66% .
Molecular Structure Analysis
The molecular structure of the protected form of 2-(Aminomethyl)phenylacetic acid and its derivatives is confirmed using various analytical techniques. Infrared spectroscopy (IR), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the structure of the target product . Similarly, the final products and intermediates in related syntheses are characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS) .
Chemical Reactions Analysis
The chemical behavior of compounds structurally similar to 2-(Aminomethyl)phenylacetic acid has been studied, revealing insights into their reactivity. For instance, the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of aminoacetamide derivatives have been investigated, showing that these processes can be influenced by the pH and the configuration of the compound . Additionally, the esterification of N-protected amino acids using reagents like 2-phenylisopropyl and t-butyl trichloroacetimidates under neutral conditions has been explored, although with limited selectivity in the case of hydroxyl-containing amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Aminomethyl)phenylacetic acid hydrochloride and its derivatives are closely related to their molecular structure and the nature of the protective groups used. The BOC group, for example, is a common protecting group that can be removed under acidic conditions, thus allowing for further modification of the molecule . The stability and reactivity of these compounds can be assessed through spectrophotometric and chromatographic techniques, which provide valuable information for optimizing synthesis and application in pharmaceutical contexts .
科学的研究の応用
Chemical Synthesis
2-(Aminomethyl)phenylacetic acid hydrochloride plays a significant role in chemical synthesis. It is used as an intermediate in the synthesis of various compounds. For instance, it's used in the protection of amino groups, as demonstrated in the synthesis of ceforanide, where the amino group of 2-aminomethylphenylacetic acid was protected by tert-butyloxycarbonyl (BOC) group. This process achieved a yield of up to 88.1% and was confirmed by IR, HPLC, and NMR techniques (Wang Rong-geng, 2008). Similarly, it was involved in the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications (S. Shafi, R. Rajesh, & S. Senthilkumar, 2021).
Metabolic Studies
This chemical is also valuable in metabolic studies. For example, research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid, which suggests multiple metabolic pathways for 2C-B (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, & T. Kishi, 2002).
Pharmaceutical Research
In pharmaceutical research, 2-(Aminomethyl)phenylacetic acid hydrochloride is used for the synthesis of various therapeutic agents. For example, its derivative, phenylacetic acid, was used to create 5'-esters of 2'-deoxyadenosine and 2-chloro-2'-deoxyadenosine, which are potential anticancer agents (P. Grieb, T. Kryczka, Radosław Wójtowicz, J. Kawiak, & Z. Kazimierczuk, 2002). Also, its role in the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, which exhibit antimicrobial activity, highlights its significance in drug development (H. Jayadevappa, G. Nagendrappa, S. Umesh, & S. Chandrashekar, 2012).
特性
IUPAC Name |
2-[2-(aminomethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGULXJQFZWSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200048 | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)phenylacetic acid hydrochloride | |
CAS RN |
52067-92-2 | |
| Record name | Benzeneacetic acid, 2-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52067-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052067922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(aminomethyl)phenyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)


![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)

![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)
![4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1275370.png)

![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)